Cas no 2098018-64-3 (4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine)

4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine
- 4-(1-prop-2-ynylpyrazol-4-yl)pyridine
- 4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine
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- インチ: 1S/C11H9N3/c1-2-7-14-9-11(8-13-14)10-3-5-12-6-4-10/h1,3-6,8-9H,7H2
- InChIKey: QAQIFJNAWUAOEI-UHFFFAOYSA-N
- ほほえんだ: N1(CC#C)C=C(C=N1)C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 224
- トポロジー分子極性表面積: 30.7
- 疎水性パラメータ計算基準値(XlogP): 1
4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5752-0.25g |
4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine |
2098018-64-3 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2198-5752-10g |
4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine |
2098018-64-3 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2198-5752-5g |
4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine |
2098018-64-3 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | P238071-100mg |
4-(1-(prop-2-yn-1-yl)-1h-pyrazol-4-yl)pyridine |
2098018-64-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | P238071-1g |
4-(1-(prop-2-yn-1-yl)-1h-pyrazol-4-yl)pyridine |
2098018-64-3 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2198-5752-0.5g |
4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine |
2098018-64-3 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-5752-2.5g |
4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine |
2098018-64-3 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | P238071-500mg |
4-(1-(prop-2-yn-1-yl)-1h-pyrazol-4-yl)pyridine |
2098018-64-3 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2198-5752-1g |
4-(1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine |
2098018-64-3 | 95%+ | 1g |
$580.0 | 2023-09-06 |
4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine 関連文献
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridineに関する追加情報
Research Brief on 4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine (CAS: 2098018-64-3): Recent Advances and Applications
The compound 4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine (CAS: 2098018-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the pyrazole and pyridine moieties, make it a promising scaffold for designing novel inhibitors and probes in biomedical research.
Recent studies have highlighted the role of 4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine as a key intermediate in the synthesis of targeted kinase inhibitors. Its prop-2-yn-1-yl group allows for efficient click chemistry modifications, enabling the development of bioconjugates for imaging and therapeutic purposes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of covalent inhibitors for Bruton's tyrosine kinase (BTK), showcasing its potential in treating B-cell malignancies.
In addition to its applications in oncology, this compound has been explored in neurodegenerative disease research. A recent preprint on bioRxiv reported its use as a scaffold for developing small-molecule modulators of alpha-synuclein aggregation, a key pathological feature of Parkinson's disease. The study utilized computational docking and in vitro assays to identify derivatives with enhanced binding affinity and selectivity, underscoring the compound's versatility in drug design.
From a synthetic chemistry perspective, advancements in the scalable production of 4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine have been reported. A 2022 patent (WO2022156789) described an optimized route using Pd-catalyzed cross-coupling reactions, achieving higher yields and purity suitable for industrial-scale applications. This development addresses previous challenges in large-scale synthesis, facilitating its broader adoption in pharmaceutical R&D.
Ongoing clinical trials are investigating derivatives of this compound as potential therapeutics for autoimmune disorders. Preliminary results from Phase I studies indicate favorable pharmacokinetic profiles and target engagement, with minimal off-target effects. These findings position 4-(1-(Prop-2-yn-1-yl)-1H-pyrazol-4-yl)pyridine as a valuable building block for next-generation therapeutics, warranting further exploration across multiple disease areas.
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